
Physicochemical Properties of
Deschlorohaloperidol: An In-depth Technical

Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Deschlorohaloperidol

Cat. No.: B1670132 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Deschlorohaloperidol is a chemical compound closely related to the well-known antipsychotic

drug, Haloperidol. As a significant impurity and metabolite, understanding its physicochemical

properties is crucial for drug development, quality control, and pharmacological assessment.

This technical guide provides a comprehensive overview of the core physicochemical

characteristics of Deschlorohaloperidol, including its chemical identity, and available data on

its physical and chemical properties. Where specific experimental data for

Deschlorohaloperidol is not readily available, this guide provides general experimental

protocols for the determination of these properties, drawing comparisons with its parent

compound, Haloperidol, where relevant.

Chemical Identity
A clear definition of the molecule is fundamental. The basic chemical identifiers for

Deschlorohaloperidol are summarized in the table below.
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Identifier Value Source

IUPAC Name

1-(4-fluorophenyl)-4-(4-

hydroxy-4-phenylpiperidin-1-

yl)butan-1-one

[1][2]

Synonyms
Dechloro Haloperidol,

Haloperidol Impurity B
[1][2]

CAS Number 3109-12-4 [1][2]

Chemical Formula C21H24FNO2 [1]

Molecular Weight 341.42 g/mol [1]

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)

O)CCCC(=O)C3=CC=C(C=C3

)F

N/A

InChI Key
JXJQSANOENPCHN-

UHFFFAOYSA-N
N/A

Physicochemical Properties
The following table summarizes the available and predicted physicochemical properties of

Deschlorohaloperidol. It is important to note that specific experimental data for some of these

properties are limited in publicly accessible literature. In such cases, the table indicates that the

data is not available. For comparative purposes, experimentally determined values for

Haloperidol are provided where available.
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Property
Deschlorohaloperi
dol

Haloperidol
Source
(Haloperidol)

Melting Point Data not available 151.5 - 152 °C [3]

Boiling Point Data not available Data not available N/A

Solubility Data not available

Sparingly soluble in

water; Soluble in

dilute acids,

chloroform, methanol,

acetone

[4]

pKa Data not available ~8.3 [3]

logP Data not available 3.2 - 4.26 [5]

Experimental Protocols
Detailed methodologies are essential for the replication and verification of physicochemical

data. As specific experimental protocols for Deschlorohaloperidol are not widely published,

this section outlines standard, validated methods for determining the key properties listed

above.

Melting Point Determination (Capillary Method)
This protocol describes a common laboratory method for determining the melting point of a

solid organic compound.
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Data Analysis

Start Grind Sample to
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Pack Sample into
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Record Temperature at
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Complete Liquefaction

Report Melting
Point Range
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Figure 1: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility measurement of a compound in a given solvent.
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Solid (Filter/Centrifuge)

Analyze Solute Concentration
in Supernatant (e.g., HPLC, UV-Vis)

Report Solubility
(e.g., mg/mL)

Click to download full resolution via product page

Figure 2: Workflow for Solubility Determination.

pKa Determination (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant (pKa) by monitoring

pH changes during titration.
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Figure 3: Workflow for pKa Determination.

LogP Determination (Shake-Flask Method)
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This protocol outlines the determination of the octanol-water partition coefficient (LogP), a

measure of lipophilicity.

Preparation Partitioning

Analysis

Calculation

Start Dissolve Compound in
Pre-saturated Octanol/Water

Mix Octanol and
Water Phases

Allow Phases to Separate
(Centrifuge if necessary)

Sample Octanol Phase

Sample Aqueous Phase

Analyze Concentration
in Octanol Phase

Analyze Concentration
in Aqueous Phase

Calculate LogP =
log([Octanol]/[Aqueous])

Click to download full resolution via product page

Figure 4: Workflow for LogP Determination.

Signaling Pathways
Direct studies on the signaling pathways specifically modulated by Deschlorohaloperidol are

not extensively reported in the literature. However, given its structural similarity to Haloperidol,

it is plausible that it interacts with similar biological targets, primarily the dopamine and sigma

receptors. Haloperidol is a potent antagonist of the dopamine D2 receptor and also exhibits

high affinity for sigma-1 and sigma-2 receptors.[6][7] The interaction of Haloperidol with these

receptors is central to its antipsychotic effects and also contributes to its side-effect profile.

The metabolism of Haloperidol can lead to the formation of various compounds, including

reduced haloperidol, which has been shown to interact with sigma receptors.[8][9] While

Deschlorohaloperidol is a distinct impurity, its potential interaction with these pathways

warrants investigation in drug development and safety assessment.

Below is a simplified representation of the primary signaling pathway of Haloperidol, which may

serve as a hypothetical model for investigating the pharmacological activity of

Deschlorohaloperidol.
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Figure 5: Hypothesized Signaling Pathway for Deschlorohaloperidol.

Conclusion
This technical guide has synthesized the available information on the physicochemical

properties of Deschlorohaloperidol. While foundational data such as its chemical formula and

molecular weight are well-established, a notable gap exists in the public domain regarding

experimentally determined values for properties like melting point, boiling point, solubility, pKa,

and logP. The provided standard experimental protocols offer a framework for obtaining this

critical data. Furthermore, while direct evidence is lacking, the structural relationship to
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Haloperidol suggests potential interactions with dopamine and sigma receptor signaling

pathways, which should be a key consideration for further research. A comprehensive

understanding of these physicochemical and pharmacological characteristics is indispensable

for the safe and effective development of any pharmaceutical product containing Haloperidol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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